

Physical and chemical properties of 2-Amino-4-isopropyl-5-methylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-isopropyl-5-methylthiazole

Cat. No.: B033956

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-4-isopropyl-5-methylthiazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound **2-Amino-4-isopropyl-5-methylthiazole**. Due to the limited availability of published experimental data for this specific molecule, this guide combines available database information with predicted properties to serve as a foundational resource for researchers.

Core Compound Identification

The following table summarizes the key identifiers for **2-Amino-4-isopropyl-5-methylthiazole**.

Identifier	Value	Citation
IUPAC Name	5-methyl-4-propan-2-yl-1,3-thiazol-2-amine	[1]
CAS Number	101012-43-5	[2] [3]
Molecular Formula	C ₇ H ₁₂ N ₂ S	[1]
Molecular Weight	156.25 g/mol	
Canonical SMILES	CC1=C(N=C(S1)N)C(C)C	[1]
InChI	InChI=1S/C7H12N2S/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3,(H2,8,9)	[1]
InChIKey	LTTMCOHWLSCDCV-UHFFFAOYSA-N	[1]

Physicochemical Properties

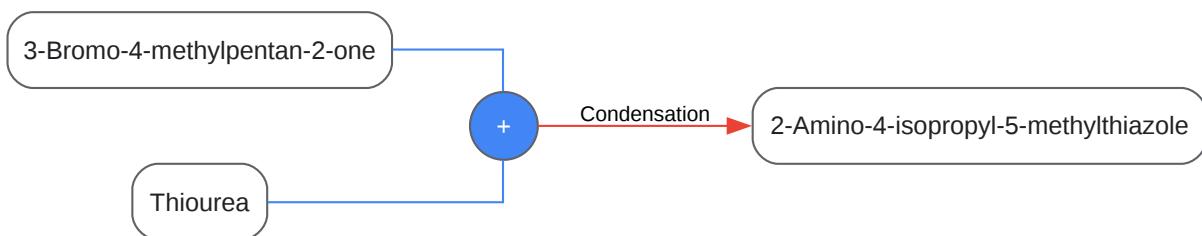
Detailed experimental data on the physical and chemical properties of **2-Amino-4-isopropyl-5-methylthiazole** are not readily available in published literature. The table below presents predicted data from computational models.

Property	Predicted Value	Citation
XlogP	2.2	[1]
Monoisotopic Mass	156.07211 Da	[1]

Note: Properties such as melting point, boiling point, density, solubility, and pKa have not been found in publicly accessible experimental databases.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for **2-Amino-4-isopropyl-5-methylthiazole** has been identified in the public domain. However, predicted collision cross-section values are available.


Adduct	m/z	Predicted CCS (Å ²)	Citation
[M+H] ⁺	157.07939	132.0	[1]
[M+Na] ⁺	179.06133	141.4	[1]
[M-H] ⁻	155.06483	134.9	[1]
[M+NH ₄] ⁺	174.10593	154.2	[1]
[M+K] ⁺	195.03527	139.2	[1]
[M+H-H ₂ O] ⁺	139.06937	126.3	[1]
[M+HCOO] ⁻	201.07031	150.7	[1]
[M+CH ₃ COO] ⁻	215.08596	179.1	[1]

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Amino-4-isopropyl-5-methylthiazole** is not available in the reviewed literature. However, a general and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α -haloketone with a thiourea.

For the synthesis of the target molecule, a plausible synthetic route would involve the reaction of 3-bromo-4-methylpentan-2-one with thiourea.

[Click to download full resolution via product page](#)

A generalized Hantzsch synthesis pathway for 2-aminothiazoles.

Biological Activity and Signaling Pathways

There is currently no published information available regarding the biological activity of **2-Amino-4-isopropyl-5-methylthiazole** or its involvement in any signaling pathways. The broader class of 2-aminothiazole derivatives, however, is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[\[4\]](#)[\[5\]](#) Further research would be required to determine if this specific compound shares any of these activities.

Summary and Future Outlook

2-Amino-4-isopropyl-5-methylthiazole is a known chemical entity, as evidenced by its CAS number and availability from chemical suppliers.[\[2\]](#)[\[3\]](#) However, there is a significant lack of publicly available scientific data regarding its physical and chemical properties, spectral characteristics, and biological activities. The information that is available is largely limited to identifiers and computationally predicted data.[\[1\]](#)

This technical guide serves to consolidate the currently accessible information. It is evident that further experimental investigation is necessary to fully characterize this compound. Researchers interested in this molecule are encouraged to perform *de novo* characterization and to publish their findings to enrich the scientific record.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 101012-43-5 (C7H12N2S) [pubchemlite.lcsb.uni.lu]
- 2. 101012-43-5(2-Amino-4-isopropyl-5-methylthiazole) | Kuujia.com [nl.kuujia.com]
- 3. 2-Amino-4-isopropyl-5-methylthiazole 95% | CAS: 101012-43-5 | AChemBlock [achemblock.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-4-isopropyl-5-methylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033956#physical-and-chemical-properties-of-2-amino-4-isopropyl-5-methylthiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com